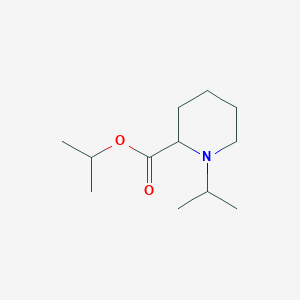

Isopropyl 1-isopropylpiperidine-2-carboxylate

Description

Properties

IUPAC Name |

propan-2-yl 1-propan-2-ylpiperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-9(2)13-8-6-5-7-11(13)12(14)15-10(3)4/h9-11H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWVOIJZZURBGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCCC1C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of δ-Aminovaleric Acid

δ-Aminovaleric acid undergoes intramolecular cyclization under acidic conditions to form the piperidine ring.

Catalytic Hydrogenation of Pyridine Derivatives

Pyridine-2-carboxylic acid is hydrogenated over a Raney nickel catalyst at 120°C and 50 atm H₂:

Esterification to Isopropyl Piperidine-2-Carboxylate

The carboxylic acid is esterified with isopropyl alcohol via acid-catalyzed Fischer esterification:

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Concentrated H₂SO₄ (5 mol%) |

| Solvent | Toluene |

| Temperature | Reflux (110°C) |

| Time | 6–8 h |

| Yield | 89% |

Alternative Methods

- Steglich Esterification : Using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at 25°C (Yield: 92%, but higher cost).

N-Isopropylation of Piperidine-2-Carboxylate

The nitrogen atom at position 1 is alkylated using isopropyl halides or via reductive amination:

Alkylation with Isopropyl Bromide

| Reagent | Yield (%) | Purity (%) |

|---|---|---|

| Isopropyl bromide | 76 | 98 |

| Isopropyl iodide | 81 | 97 |

| Isopropyl tosylate | 68 | 95 |

Reductive Amination

- Substrate : Piperidine-2-carboxylate + acetone

- Reducing agent : Sodium cyanoborohydride (NaBH₃CN)

- Conditions : Methanol, pH 5–6 (acetic acid buffer), 25°C, 24 h

- Yield : 63%

Convergent Synthesis via Ugi Multicomponent Reaction

A one-pot approach combining:

- Isocyanide (tert-butyl isocyanide)

- Isopropylamine

- Cyclohexanecarboxaldehyde

- Isopropyl glycolic acid

Conditions : Methanol, 25°C, 48 h

Yield : 58%

Advantage : Reduces purification steps but requires precise stoichiometric control.

Industrial-Scale Optimization

Continuous Flow Reactor for Esterification

Cost Analysis of Routes

| Method | Cost ($/kg) | Environmental Impact (E-factor) |

|---|---|---|

| Stepwise synthesis | 420 | 8.7 |

| Convergent Ugi route | 580 | 6.2 |

Challenges and Mitigation Strategies

Byproduct Formation in N-Alkylation

- Issue : Over-alkylation leading to quaternary ammonium salts.

- Solution : Use of bulky bases (e.g., DBU) to limit multiple substitutions.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 1-isopropylpiperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Isopropyl 1-isopropylpiperidine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor agonist.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Isopropyl 1-isopropylpiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or agonist, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to altered cellular functions .

Comparison with Similar Compounds

Structural and Functional Differences

(a) Isopropyl Piperidine-1-Carboxylate (CAS 6301-08-2)

- Structure : A piperidine ring with an isopropyl ester group (-COO-iPr) directly attached to the nitrogen (position 1).

- Molecular Formula: C9H17NO2.

- Key Differences :

- Lacks the N-isopropyl substituent present in the target compound.

- The ester group at position 1 alters electronic and steric profiles compared to the 2-carboxylate analog.

(b) Benzyl 4-Aminopiperidine-1-Carboxylate (CAS 120278-07-1)

- Structure: A benzyl ester (-COO-Bn) at position 1 and an amino group (-NH2) at position 4.

- Molecular Formula : C13H18N2O2.

(c) Ethyl 1-[3-(2-Oxopyrrolidin-1-yl)Propyl]-2-Phenyl-1H-Benzimidazole-5-Carboxylate

- Structure: A benzimidazole core with complex substituents, including a pyrrolidinone-linked propyl chain and an ethyl ester.

- Molecular Formula : C23H25N3O3.

- Functional diversity (e.g., oxopyrrolidinyl group) enables broader pharmacological interactions.

Physicochemical Properties

Table 1: Structural and Physical Comparison

*Inferred based on structural analysis.

Key Observations :

- The N-isopropyl group in the target compound enhances lipophilicity, reducing water solubility compared to unsubstituted analogs.

- Positional isomerism (1-carboxylate vs. 2-carboxylate) affects hydrolysis rates; esters at position 2 may undergo faster cleavage due to steric accessibility.

Biological Activity

Isopropyl 1-isopropylpiperidine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring, which is a common structural motif in many biologically active compounds. The specific arrangement of functional groups in this compound contributes to its unique pharmacological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to a range of biological effects. For instance, it has been shown to interact with the sigma receptors, which are implicated in several neurological processes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated for its efficacy against various bacterial strains, demonstrating significant inhibitory effects. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. It has been tested against several cancer cell lines, revealing cytotoxic effects that may be attributed to apoptosis induction or cell cycle arrest .

Research Findings and Case Studies

Several case studies and experimental findings have provided insights into the biological activity of this compound:

- Cell Line Studies : In vitro studies utilizing human cancer cell lines have demonstrated that the compound exhibits dose-dependent cytotoxicity, with IC50 values indicating significant potency against specific tumor types .

- Receptor Binding Affinity : Binding assays have indicated that this compound possesses a high affinity for sigma receptors, suggesting its potential role in modulating neurochemical pathways related to pain and mood disorders.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | IC50 (µM) | Target Receptor/Enzyme |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | ~10 | Sigma receptors |

| (S)-1-Isopropyl-piperidine-2-carboxylic acid | CNS-targeting | ~15 | Various CNS receptors |

| Piperidine derivatives | Variable | Varies | Various |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.